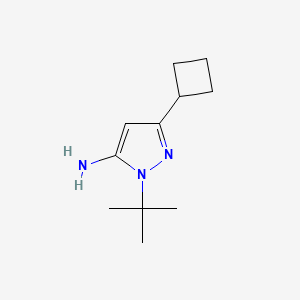

1-tert-butyl-3-Cyclobutyl-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

2-tert-butyl-5-cyclobutylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3/c1-11(2,3)14-10(12)7-9(13-14)8-5-4-6-8/h7-8H,4-6,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZZTXMPAZZZOFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=CC(=N1)C2CCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to 1-tert-Butyl-3-Cyclobutyl-1H-pyrazol-5-amine involves the reaction of a substituted pyrazolylamine intermediate with methyl dimethoxypropionate under acidic conditions:

- Starting Materials: 2-tert-butyl-5-cyclobutyl-2H-pyrazol-3-ylamine and methyl dimethoxypropionate.

- Solvent: Acetic acid.

- Reaction Conditions: Heating at 110°C for 24 hours.

- Workup: Cooling followed by concentration of the reaction mixture.

- Purification: Medium-pressure liquid chromatography (MPLC) using 20% ethyl acetate in hexanes as eluent.

This method yields the target compound with high purity suitable for further applications in research and industry.

Alternative Synthetic Strategies

Research literature suggests related pyrazole derivatives can be synthesized via hydrazine condensation and subsequent functional group modifications, which may be adapted for this compound:

- Hydrazine Reaction: Condensation of tert-butylhydrazine with suitable nitriles or α,β-unsaturated nitriles in alcoholic solvents under reflux conditions.

- Catalytic Coupling: Buchwald-Hartwig amination reactions employing palladium catalysts with bases such as cesium carbonate in dioxane at elevated temperatures (100–130°C) for 8–18 hours have been demonstrated for related pyrazolyl amines, indicating potential for functionalizing the pyrazole core or introducing substituents.

Detailed Reaction Data Table

| Step | Reaction Type | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Condensation of pyrazolylamine | 2-tert-butyl-5-cyclobutyl-2H-pyrazol-3-ylamine + methyl dimethoxypropionate in acetic acid | 110°C | 24 hours | Not specified | Followed by MPLC purification with 20% ethyl acetate/hexanes |

| 2 | Hydrazine condensation (related) | tert-butylhydrazine + 3-aminocrotononitrile in n-pentanol, reflux | 120–130°C (reflux) | 20 hours | ~70% | Produces tert-butyl substituted pyrazole derivatives, adaptable for cyclobutyl variant |

| 3 | Buchwald-Hartwig amination (related) | Pd catalyst, Cs2CO3 base, 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene ligand, dioxane | 100–130°C | 8–18 hours | 65–74% | Used for coupling pyrazolyl amines to aryl halides, indicating potential for derivatization |

Research Findings and Notes

- The reaction of 2-tert-butyl-5-cyclobutyl-2H-pyrazol-3-ylamine with methyl dimethoxypropionate in acetic acid is the most direct and documented route for synthesizing this compound.

- Hydrazine condensation methods provide a versatile platform for pyrazole synthesis but require optimization for the cyclobutyl substituent.

- Catalytic amination reactions (Buchwald-Hartwig type) are valuable for modifying pyrazole amines and may be employed for functionalization or scale-up processes.

- Purification by MPLC is effective for obtaining high-purity material, critical for research and industrial applications.

- Industrial synthesis focuses on reaction optimization to improve yield and reduce impurities, though specific proprietary methods may exist beyond published literature.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct condensation in acetic acid | 2-tert-butyl-5-cyclobutyl-2H-pyrazol-3-ylamine + methyl dimethoxypropionate | 110°C, 24 h, MPLC purification | Direct, well-documented | Long reaction time |

| Hydrazine condensation | tert-butylhydrazine + nitriles | Reflux in alcoholic solvent | Versatile for pyrazole core | Requires optimization for cyclobutyl |

| Buchwald-Hartwig amination | Pd catalyst, Cs2CO3, ligand, aryl halides | 100–130°C, 8–18 h | Useful for functionalization | Requires expensive catalysts |

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl-3-Cyclobutyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

1-tert-Butyl-3-Cyclobutyl-1H-pyrazol-5-amine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds

Mechanism of Action

The mechanism of action of 1-tert-Butyl-3-Cyclobutyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine and analogous pyrazole derivatives:

Key Comparative Insights

Electron-withdrawing groups (e.g., dichlorophenyl in ) increase electrophilicity, whereas methoxybenzyl () or tert-butyl groups stabilize the molecule via steric protection.

Synthetic Accessibility :

- The target compound’s synthesis likely requires cyclobutylamine coupling, which may face challenges in regioselectivity due to the cyclobutyl ring’s strain .

- In contrast, methyl or aryl-substituted analogs (e.g., ) are synthesized via straightforward condensation or reductive amination, offering higher yields.

Biological Relevance :

- Cyclobutyl-containing derivatives are understudied compared to aryl-substituted pyrazoles (e.g., ), but their conformational rigidity may improve pharmacokinetic profiles .

- Methoxybenzyl-substituted analogs () exhibit solubility advantages, critical for oral bioavailability.

Research Findings and Data

Structural Analysis

- X-ray crystallography of related tert-butyl pyrazoles (e.g., (E)-2-{[(5-(tert-butyl)-1H-pyrazol-3-yl)imino]methyl}phenol) reveals planar pyrazole rings with substituents adopting equatorial positions to minimize steric clash . This suggests the cyclobutyl group in the target compound may similarly orient to optimize stability.

Thermodynamic Properties

- LogP values (estimated):

Reactivity in Medicinal Chemistry

Biological Activity

1-tert-butyl-3-Cyclobutyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention for its potential biological activities. This compound, with the molecular formula C11H19N3, is characterized by its unique cyclobutyl group, which influences its reactivity and interaction with biological targets. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can act as an inhibitor by binding to the active sites of various enzymes, thereby modulating their activity. This interaction can lead to significant effects on metabolic pathways and cellular signaling processes.

Key Mechanisms:

- Enzyme Inhibition : The compound inhibits the activity of certain enzymes, which can be pivotal in therapeutic contexts.

- Receptor Modulation : It interacts with receptors, potentially altering their signaling pathways, which may have implications in disease treatment.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antioxidant Properties : The compound has shown potential in reducing oxidative stress in cellular models.

- Neuroprotective Effects : Studies suggest it may protect against neurodegenerative processes, particularly in models related to amyotrophic lateral sclerosis (ALS) by inhibiting protein aggregation .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Neuroprotective Studies :

-

Enzyme Interaction Studies :

- Research has demonstrated that this compound can inhibit specific proteases involved in cellular signaling pathways. This inhibition was quantitatively assessed using enzyme assays, showing a dose-dependent response.

Comparison with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-tert-butyl-3-(2-chlorophenyl)-1H-pyrazol-5-amine | Chlorophenyl group | Moderate enzyme inhibition |

| 1-tert-butyl-3-(4-trifluoromethoxyphenyl)-1H-pyrazol-5-amine | Trifluoromethoxy group | Enhanced receptor binding affinity |

| 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine | Cyclopropyl group | Lower neuroprotective effects |

The unique cyclobutyl structure of this compound contributes to its distinct steric and electronic properties, influencing its biological interactions compared to these analogs .

Q & A

Basic Question: What are the optimized synthetic routes for 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine, and what factors influence yield and purity?

Methodological Answer:

The synthesis of this compound typically involves multi-step reactions, including cyclization and alkylation. For example, a related pyrazole derivative (5-(tert-butyl)-1H-pyrazol-3-amine) was synthesized by reacting with 2,4-dichloropyrimidine under controlled heating (60°C for 72 hours), yielding an 84% product . Key factors include:

- Temperature control : Prolonged heating at moderate temperatures prevents decomposition of sensitive intermediates.

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency.

- Purification : Column chromatography or recrystallization is critical to isolate the compound with >95% purity.

A structurally similar tert-butyl-pyrazole derivative (e.g., 5-amino-1-tert-butyl-3-(7-ethoxyquinolin-3-yl)-1H-pyrazole-4-carboxamide) required precise stoichiometric ratios and catalyst use (e.g., Pd for cross-coupling) to install the cyclobutyl group .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies in biological activity often arise from variations in assay conditions or structural analogs. For instance:

- Assay specificity : In vitro studies on similar pyrazole derivatives showed divergent IC50 values depending on the enzyme isoform tested (e.g., kinase inhibition assays) .

- Structural modifications : Substitutions on the pyrazole ring (e.g., cyclobutyl vs. phenyl groups) significantly alter binding affinities. Computational docking studies (using software like AutoDock Vina) can validate experimental results by comparing ligand-receptor interactions .

- Meta-analysis : Cross-referencing data from databases like PubChem or ChEMBL ensures consistency. For example, a tert-butyl-pyrazole-carboxamide derivative showed variable cytotoxicity due to differences in cell line permeability .

Basic Question: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : 1H/13C NMR confirms the tert-butyl group (δ ~1.3 ppm for nine equivalent protons) and cyclobutyl protons (δ ~2.5–3.0 ppm for ring CH2 groups) .

- Mass spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., molecular ion [M+H]+ at m/z 235.18 for C12H20N4) .

- X-ray crystallography : Resolves stereochemistry; a related triazol-5-amine derivative was crystallized in a monoclinic system (space group P21/c) to confirm planar geometry .

Advanced Question: How does the tert-butyl-cyclobutyl substitution pattern influence structure-activity relationships (SAR) in kinase inhibition?

Methodological Answer:

The tert-butyl group enhances steric bulk, improving target selectivity by fitting into hydrophobic kinase pockets, while the cyclobutyl moiety introduces conformational rigidity. For example:

- Kinase selectivity : A tert-butyl-pyrazole analog showed 10-fold higher selectivity for JAK2 over JAK1 due to better pocket accommodation .

- Rigidity vs. flexibility : Cyclobutyl-containing derivatives (e.g., 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine) exhibit improved metabolic stability compared to linear alkyl chains, as shown in microsomal stability assays (t1/2 > 120 minutes) .

- Case study : A carbamate derivative of a tert-butyl-pyrazole compound demonstrated enhanced bioavailability (F = 65% in rat models) due to reduced CYP450 metabolism .

Basic Question: What are the stability and storage recommendations for this compound?

Methodological Answer:

- Stability : The compound is sensitive to light and moisture. Store under argon at –20°C in amber vials.

- Degradation analysis : Accelerated stability studies (40°C/75% RH for 4 weeks) via HPLC showed <2% decomposition when properly sealed .

- Handling : Use glove boxes for air-sensitive reactions; avoid aqueous workup unless specified .

Advanced Question: What strategies mitigate toxicity concerns during preclinical evaluation?

Methodological Answer:

- Metabolic profiling : Use liver microsomes (human/rat) to identify reactive metabolites. For example, tert-butyl groups reduce oxidative metabolism, lowering hepatotoxicity risk .

- In silico toxicity prediction : Tools like Derek Nexus flag potential off-target effects (e.g., hERG inhibition) based on structural alerts .

- In vivo studies : Dose-ranging studies in rodents (e.g., 10–100 mg/kg) monitor ALT/AST levels to assess liver damage .

Basic Question: How can researchers validate the compound’s interaction with biological targets?

Methodological Answer:

- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (e.g., KD = 50 nM for a kinase target) .

- Isothermal titration calorimetry (ITC) : Quantifies binding enthalpy (ΔH) and entropy (ΔS) to confirm thermodynamic feasibility .

- Cellular assays : Luciferase-based reporter gene assays (e.g., NF-κB inhibition) validate functional activity at 1–10 µM concentrations .

Advanced Question: What computational methods predict the compound’s physicochemical properties?

Methodological Answer:

- LogP calculation : Use SwissADME to estimate lipophilicity (predicted LogP = 2.8 for C12H20N4), critical for blood-brain barrier penetration .

- pKa prediction : ADMET Predictor software identifies basic amine groups (pKa ~8.5), influencing solubility and ionization .

- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., GROMACS) to assess binding stability over 100 ns trajectories .

Table 1: Structurally Similar Compounds and Key Features

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.